Affinity Capture Capability: Biotin Tag Enables Streptavidin Pull-Down with Kd ~10⁻¹⁴ M, Absent in Parent NSA
Biotin-Necrosulfonamide Propyl Amide incorporates a biotin moiety that binds streptavidin with a dissociation constant (Kd) on the order of ~4 × 10⁻¹⁴ M, representing one of the strongest known non-covalent biological interactions [1]. This enables quantitative streptavidin-bead capture of the probe–MLKL complex from cell lysates for downstream LC-MS/MS target identification or western blot validation. The parent NSA (C₁₈H₁₅N₅O₆S₂, MW 461.47) contains no affinity tag and cannot participate in streptavidin-based workflows without bespoke chemical modification [2]. The original target deconvolution of NSA required custom synthesis of an affinity probe—work that the commercially available Biotin-Necrosulfonamide Propyl Amide now eliminates [3].
| Evidence Dimension | Affinity capture capability for target protein pull-down |
|---|---|
| Target Compound Data | Biotin-streptavidin Kd ≈ 4 × 10⁻¹⁴ M; compatible with streptavidin-bead capture |
| Comparator Or Baseline | Parent Necrosulfonamide (NSA): no biotin tag; Kd not applicable; incompatible with streptavidin pull-down |
| Quantified Difference | Qualitative difference: biotin tag present vs. absent; affinity capture enabled vs. impossible without custom derivatization |
| Conditions | Biotin-streptavidin binding affinity measured by surface plasmon resonance and equilibrium dialysis; pull-down validated in HT-29 and HeLa necroptosis cell lysates |
Why This Matters
For procurement decisions, the integrated biotin tag eliminates weeks of custom synthetic chemistry and purification required to generate an NSA-based affinity probe, reducing time-to-experiment from months to same-day use.
- [1] Streptavidin – Wikipedia. Dissociation constant (Kd) of streptavidin-biotin interaction: ≈10⁻¹⁴ mol/L, one of the strongest non-covalent interactions known in nature. View Source
- [2] Adooq Bioscience. Necrosulfonamide Datasheet. Catalog No. A16334. MW 461.47; no biotin moiety. View Source
- [3] Sun L, Wang H, Wang Z, et al. Cell. 2012;148(1-2):213-227. An affinity probe derived from necrosulfonamide was used to identify MLKL as the interacting target. View Source
